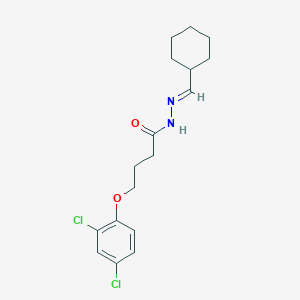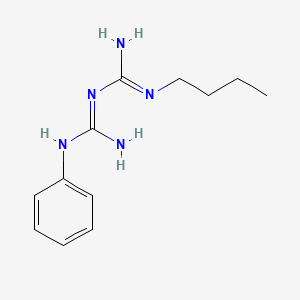
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in recent years due to its potential applications in agriculture. CPPU belongs to the family of substituted phenylureas and has been shown to promote cell division and elongation, increase fruit size and yield, and enhance stress tolerance in plants. In
Mecanismo De Acción
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide acts as a cytokinin-like compound, promoting cell division and elongation by stimulating the activity of cytokinin receptors. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide also enhances the expression of genes involved in cell division and elongation, as well as stress response pathways. Additionally, N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits and vegetables.
Biochemical and Physiological Effects:
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and elongation, leading to increased plant growth and yield. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide also enhances stress tolerance by increasing the activity of stress response pathways and improving the efficiency of photosynthesis. Furthermore, N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide increases the sugar content, vitamin C content, and antioxidant activity of fruits and vegetables, leading to improved quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has several advantages for lab experiments. It is easy to apply and has a long shelf life. It is also relatively inexpensive compared to other plant growth regulators. However, there are some limitations to its use in lab experiments. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, cultivar, and growth conditions.
Direcciones Futuras
There are several future directions for research on N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide. One area of interest is the development of new N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide analogs with improved efficacy and specificity. Another area of research is the elucidation of the molecular mechanisms underlying N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide's effects on plant growth and development. Additionally, there is a need for further studies on the effects of N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide on plant-microbe interactions and its potential applications in sustainable agriculture. Finally, the development of new formulations and delivery systems for N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide could enhance its effectiveness and reduce its environmental impact.
Métodos De Síntesis
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,6-dinitrophenol with cyclohexanone to form 4-cyclohexylmethylene-2,6-dinitrophenol, which is then reacted with 2,4-dichlorophenoxyacetic acid to form N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide. Other methods involve the reaction of 4-chloro-2,6-dinitrophenol with cyclohexanone to form 4-cyclohexylmethylene-2,6-dinitrophenol, which is then reacted with 2,4-dichlorophenylhydrazine to form N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide.
Aplicaciones Científicas De Investigación
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and elongation, increase fruit size and yield, and enhance stress tolerance in a variety of crops, including grapes, kiwifruit, apples, tomatoes, and strawberries. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, vitamin C content, and antioxidant activity. Furthermore, N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to be effective in reducing the negative effects of environmental stressors, such as drought, salinity, and extreme temperatures, on crop growth and development.
Propiedades
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-10-4-7-17(22)21-20-12-13-5-2-1-3-6-13/h8-9,11-13H,1-7,10H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUHDPZJKHLRFQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyleneamino)-4-(2,4-dichlorophenoxy)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)


![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)
![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)
